molecular formula C₁₃H₁₄O B044209 2-Ethyl-6-methoxynaphthalene CAS No. 21388-17-0

2-Ethyl-6-methoxynaphthalene

Cat. No. B044209
CAS RN: 21388-17-0
M. Wt: 186.25 g/mol
InChI Key: HTNFZFBCAOZBRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Ethyl-6-methoxynaphthalene, such as 2-bromo-6-methoxynaphthalene, has been extensively studied. Xu and He (2010) outlined a practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting the environmental concerns and the search for new methylating agents due to the toxicological risks associated with traditional methods. This synthesis pathway is crucial for the preparation of non-steroidal anti-inflammatory agents and provides a foundation for synthesizing related compounds (Wei-Ming Xu & Hong-Qiang He, 2010).

Molecular Structure Analysis

The crystal and molecular structure of compounds similar to 2-Ethyl-6-methoxynaphthalene, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been reported by Kaur et al. (2012), providing insights into the arrangement and interactions within the molecule. The study emphasizes the importance of molecular structure in understanding the chemical behavior of these compounds (M. Kaur et al., 2012).

Chemical Reactions and Properties

A novel rearrangement reaction converting 2-(6-carboxy-3-oxoheptyl)-3,4-dihydro-6-methoxynaphthalen-1(2H)-one into a diacid compound was discussed by Durani and Kapil (1983). This study illustrates the chemical reactivity and potential transformations of methoxynaphthalene derivatives under specific conditions, contributing to the understanding of their chemical properties (S. Durani & R. Kapil, 1983).

Physical Properties Analysis

The crystal structure of 2-Methoxynaphthalene at 173K, analyzed by Bolte and Bauch (1998), reveals the planar nature of the molecule and the syn-periplanar conformation of the methoxy group. This study helps elucidate the physical properties of methoxynaphthalene derivatives, which are crucial for understanding their behavior in various conditions (M. Bolte & C. Bauch, 1998).

Chemical Properties Analysis

The study of the poly(2-methoxynaphthalene) and its spectroelectrochemical properties by Meana-Esteban et al. (2014) provides insight into the optical and electrical properties of fused ring organic semiconductors, including methoxynaphthalene derivatives. This research is pivotal in understanding the chemical properties and potential applications of these compounds in conducting polymers (B. Meana-Esteban et al., 2014).

Scientific Research Applications

Pharmaceuticals

2-Ethyl-6-methoxynaphthalene is used as a pharmaceutical impurity standard . It is specifically associated with the drug Naproxen .

Application

It is used in the quality control and development of Naproxen .

Results or Outcomes

The use of 2-Ethyl-6-methoxynaphthalene as an impurity standard contributes to the safety and efficacy of Naproxen by ensuring its purity .

Photocatalysis

2-Ethyl-6-methoxynaphthalene has been used in the field of photocatalysis .

Application

It has been used to enhance the photocatalytic activity of Cu2O cubes . The functionalized cubes become highly photocatalytically active toward methyl orange (MO) degradation .

Method of Application

The method involves binding 2-ethynyl-6-methoxynaphthalene (2E-6MN) molecules to Cu2O cubes . The degree of photocatalytic activity enhancement is highly facet-dependent .

Results or Outcomes

A moderate activity enhancement was observed for the functionalized Cu2O rhombic dodecahedra, while the activity of octahedra only improves slightly . Electron, hole, and radical scavenger tests confirm the photocatalysis results . Electrochemical impedance measurements also show a reduced charge transfer resistance after 2E-6MN modification for cubes and rhombic dodecahedra .

Safety And Hazards

When handling 2-Ethyl-6-methoxynaphthalene, it is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . Contaminated clothing and gloves should be removed and washed before re-use . Ingestion should be avoided, and immediate medical assistance should be sought if swallowed . After handling the compound, thorough washing is recommended .

Future Directions

There is a paper that discusses the design and synthesis of some novel 6-methoxynaphthalene derivatives with potential anticancer activity . This suggests that 2-Ethyl-6-methoxynaphthalene and related compounds could potentially be explored for their anticancer properties in future research .

properties

IUPAC Name

2-ethyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFZFBCAOZBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methoxynaphthalene

CAS RN

21388-17-0
Record name 2-Ethyl-6-methoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21388-17-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-6-METHOXYNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
N Jallouli, K Elghniji, O Hentati, AR Ribeiro… - Journal of hazardous …, 2016 - Elsevier
… less active when NPX is transformed into 2-ethyl-6-methoxynaphthalene. In fact, it is reported that the decarboxylation of NPX produces ​2-ethyl-6-methoxynaphthalene and 1-(6-…
Number of citations: 99 www.sciencedirect.com
DE MOORE, PP CHAPPUIS - Photochemistry and …, 1988 - Wiley Online Library
… In deaerated solution, the major product was 2-ethyl-6-methoxynaphthalene, with the alcohol also formed. In comparison, benoxaprofen also underwent decarboxylation, with much …
Number of citations: 149 onlinelibrary.wiley.com
B Berk, DD Erol, E Kupeli, E Yesilada - Arzneimittelforschung, 2009 - thieme-connect.com
… In the mass spectra of compounds, basic fragmentation peaks for naproxen such as m/z 185.1 for 2-ethyl-6-methoxynaphthalene or m/z 170.3, the loss of methyl moiety in sixth position …
Number of citations: 6 www.thieme-connect.com
JLR Williams - The Journal of Organic Chemistry, 1954 - ACS Publications
… 6-methoxy-2-naphthylmethylcarbinol, whereas, 2-ethyl-6methoxynaphthalene was the product at 140-150. A series of hydrogenations of l-methoxy-2-acetonaphthone gave results …
Number of citations: 4 pubs.acs.org
DE Moore, KA Ghebremeskel… - Photochemistry and …, 1998 - Wiley Online Library
… diode-array and mass spectral detection in HPLC, we verified the formation of all three products for naproxen, and in addition, the ethyl reduction product (2ethyl-6-methoxynaphthalene…
Number of citations: 12 onlinelibrary.wiley.com
ZP Vang, RE Sonstrom, HN Scolati, JR Clark… - Chirality, 2023 - Wiley Online Library
… chemistry for the 2-ethyl-6-methoxynaphthalene complexes with TFIP as in Figure 1. … Validation of the assigned equilibrium geometries for the 2-ethyl-6-methoxynaphthalene-d1 …
Number of citations: 3 onlinelibrary.wiley.com
J Lei, H Gao, M Huang, X Liu, Y Mao… - Chemical …, 2020 - pubs.rsc.org
… 2-Ethyl-6-methoxynaphthalene and 5-ethynyl-benzo[1,3]dioxole afforded the corresponding products 4l and 4m in 56% and 77% yield, respectively. Heteroaromatics such as pyridine, …
Number of citations: 5 pubs.rsc.org
AA Ageeva, AI Kruppa, IM Magin, SV Babenko… - Antioxidants, 2022 - mdpi.com
… The assignment of the main products of NPX photolysis (2-(1-hydroxyethyl)-6-methoxynaphthalene and 2-ethyl-6-methoxynaphthalene) was carried out based on the reference data [57,…
Number of citations: 7 www.mdpi.com
K Shishido, A Yamashita, K Hiroya… - Journal of the …, 1990 - pubs.rsc.org
A survey of the electrocyclic reactions of o-quinodimethanes generated in situ by the thermolysis of dihydrobenzocyclobutenes with a variety of olefinic substituents at C-1 is reported. …
Number of citations: 13 pubs.rsc.org
RN Rao, V Nagaraju - Journal of pharmaceutical and biomedical analysis, 2003 - Elsevier
… nm before the elution of 2-ethyl-6-methoxynaphthalene. Impurities such as benzaldehyde, … acetyl-6-methoxynapthalene and 2-ethyl-6-methoxynaphthalene of naproxen were separated […
Number of citations: 258 www.sciencedirect.com

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